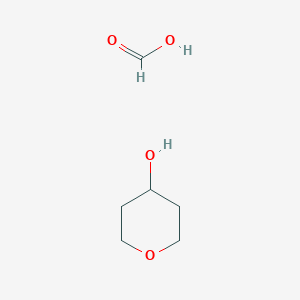
Formic acid;oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;oxan-4-ol is a compound that combines formic acid, the simplest carboxylic acid, with oxan-4-ol, a cyclic ether Formic acid is known for its presence in the venom of ants and its use as a preservative and antibacterial agent
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through the hydrolysis of formamide or by the oxidation of methanol. Oxan-4-ol can be prepared by the reduction of gamma-butyrolactone using lithium aluminum hydride. The combination of formic acid and oxan-4-ol can be achieved through esterification reactions under acidic conditions.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. Oxan-4-ol is typically produced through the catalytic hydrogenation of gamma-butyrolactone.
Chemical Reactions Analysis
Types of Reactions
Formic acid;oxan-4-ol undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Oxan-4-ol can be reduced to tetrahydrofuran.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Carbon dioxide and water from formic acid.
Reduction: Tetrahydrofuran from oxan-4-ol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Formic acid;oxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of formic acid;oxan-4-ol involves its interaction with various molecular targets. Formic acid acts as a reducing agent and can participate in redox reactions, while oxan-4-ol can act as a solvent and stabilizer in chemical reactions. The pathways involved include the oxidation-reduction cycle and nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Another simple carboxylic acid with similar properties to formic acid.
Tetrahydrofuran: A cyclic ether similar to oxan-4-ol but without the hydroxyl group.
Uniqueness
Formic acid;oxan-4-ol is unique due to its combination of a carboxylic acid and a cyclic ether, providing a versatile compound with both acidic and etheric properties. This dual functionality makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
633278-42-9 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
formic acid;oxan-4-ol |
InChI |
InChI=1S/C5H10O2.CH2O2/c6-5-1-3-7-4-2-5;2-1-3/h5-6H,1-4H2;1H,(H,2,3) |
InChI Key |
BOOAXKOLVBODKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
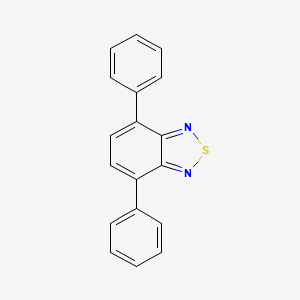
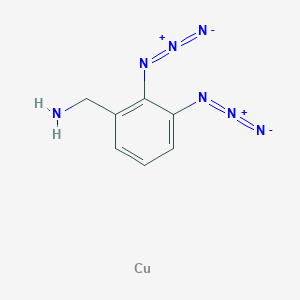
![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
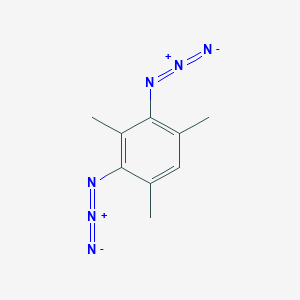
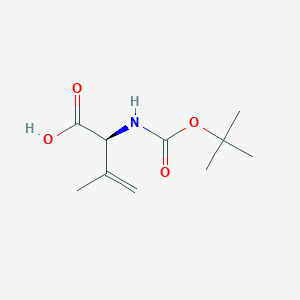
![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
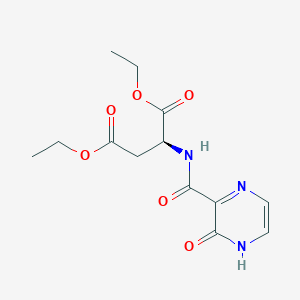
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
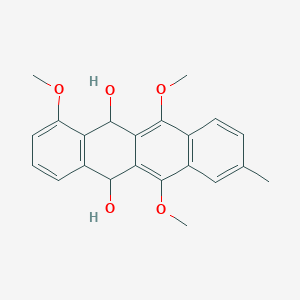
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)
